Diethazine Sulfone

CAS No.:

Cat. No.: VC20430241

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O2S |

|---|---|

| Molecular Weight | 330.4 g/mol |

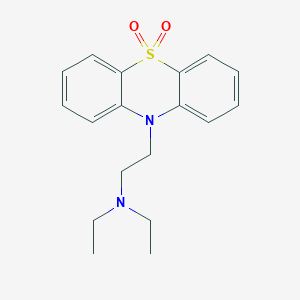

| IUPAC Name | 2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine |

| Standard InChI | InChI=1S/C18H22N2O2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)23(21,22)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |

| Standard InChI Key | DAPZIRMYCPGTML-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

Diethazine Sulfone is systematically named as 2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine, reflecting its phenothiazine backbone modified with sulfone functional groups and a diethylaminoethyl side chain. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 13401-03-1 |

| Molecular Formula | |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine |

| SMILES Notation | CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C13 |

The compound’s structure integrates a phenothiazine core—a tricyclic system comprising two benzene rings fused to a thiazine ring—with sulfone groups at the 5-positions, enhancing its oxidative stability compared to non-sulfonated analogs .

Physical and Chemical Properties

Physicochemical Profile

Diethazine Sulfone is a solid compound at room temperature, appearing as an off-white, odorless powder . Key physical properties include:

-

Solubility: Poor aqueous solubility, with no definitive data available for organic solvents .

-

Stability: Stable under normal laboratory conditions but decomposes upon exposure to extreme heat (>200°C), releasing toxic gases such as sulfur oxides and nitrogen oxides .

The compound’s low vapor pressure and non-flammability reduce immediate handling risks, though its decomposition products necessitate caution during high-temperature applications .

Spectroscopic and Analytical Data

Analytical characterization of Diethazine Sulfone employs techniques such as:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity, particularly the sulfone group’s presence at the 5-positions.

-

Mass Spectrometry (MS): Used to verify molecular weight and fragmentation patterns.

Applications in Research and Industry

Reference Material in Chemical Analysis

Diethazine Sulfone serves as a calibration standard in chromatographic and spectroscopic analyses, enabling precise measurement of phenothiazine derivatives in complex matrices. Its stability and distinct spectral signatures make it ideal for method validation in pharmaceutical quality control laboratories.

Future Research Directions

Mechanistic Studies on Sulfone Functionality

Further research is needed to elucidate how the sulfone moiety in Diethazine Sulfone influences electronic properties and interaction with biological targets. Comparative studies with non-sulfonated phenothiazines could reveal insights into sulfonation’s role in drug design.

Expansion into Biomedical Applications

Given the antifibrotic and anti-inflammatory effects observed in structurally related sulfones , Diethazine Sulfone could be repurposed for in vitro models of fibrosis or oxidative stress, provided preliminary safety data support such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume